molecular formula C11H14N2O5S B3427906 2-(Toluene-4-sulfonylamino)-succinamic acid CAS No. 62743-18-4

2-(Toluene-4-sulfonylamino)-succinamic acid

Cat. No. B3427906
CAS RN: 62743-18-4
M. Wt: 286.31 g/mol
InChI Key: VZCCSZRICJFBSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of toluenesulfonamides, which are related to the compound , can be achieved through a process known as sulfonylation . This involves the reaction of amines with sulfonyl chlorides in the presence of a base . In a specific example, a novel fluorescent labeling reagent, toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester (TSTPE), was designed and synthesized . It was used to label twenty-six fatty acids successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent .


Chemical Reactions Analysis

The chemical reactions involving toluenesulfonamides typically involve electrophilic aromatic substitution . This is a reaction in which an atom that is attached to an aromatic system (such as a hydrogen atom) is replaced by an electrophile .

Scientific Research Applications

Synthesis of Novel Fluorescent Labeling Reagents

A novel fluorescent labeling reagent toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d] imidazol-1-yl)-ethyl ester has been designed and synthesized . It was used to label twenty-six fatty acids (C5–C30) successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent .

Determination of Free Fatty Acids

The compound has been applied for sensitive determination of free fatty acids in ginkgo nut and ginkgo leaf by high performance liquid chromatography with fluorescence detection . The method exhibited high sensitivity and excellent repeatability .

Sulfonylation (Tosylation)

The compound is used in the process of sulfonylation (tosylation), a method for the conversion of alcohols to tosylamides . This process is important in organic chemistry for the synthesis of sulfonates .

Preparation of O-substituted Hydroxylamines

The compound can be used in the direct preparation of O-substituted hydroxylamines from alcohols . This is achieved by O-alkylation of tert-butyl N -hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .

Synthesis of Sulfonamides

The compound can be used in the synthesis of a wide range of sulfonamides in excellent yields . This method showed a generality for substrates including less nucleophilic and sterically hindered anilines .

Synthesis of Sulfonic Esters

The compound can also be used for preparing sulfonic esters from sulfonyl chlorides and alcohols . This is a useful method in the synthesis of a variety of organic compounds .

Mechanism of Action

Target of Action

Related compounds such as toluene-4-sulfonic acid derivatives have been used to label fatty acids . This suggests that the compound may interact with fatty acids or related enzymes in the body.

Mode of Action

It’s worth noting that toluene-4-sulfonic acid derivatives have been used as fluorescent labeling reagents, suggesting that they may interact with their targets through covalent bonding .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(Toluene-4-sulfonylamino)-succinamic acid. For instance, the compound’s reactivity might be affected by the pH of its environment .

properties

IUPAC Name

4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCCSZRICJFBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50312802, DTXSID20902294
Record name 2-(Toluene-4-sulfonylamino)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1532
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Toluene-4-sulfonylamino)-succinamic acid

CAS RN

36212-66-5, 62743-18-4
Record name NSC263141
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC85419
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Toluene-4-sulfonylamino)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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